molecular formula C5H7FO2 B6236831 rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2351028-97-0

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6236831
CAS No.: 2351028-97-0
M. Wt: 118.1
InChI Key:
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Description

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid: is a chiral compound featuring a cyclopropane ring substituted with a fluoromethyl group and a carboxylic acid group The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : One common method to synthesize rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid involves the cyclopropanation of an appropriate alkene precursor. For example, starting from an alkene like 2-(fluoromethyl)acrylic acid, a cyclopropanation reaction can be carried out using a diazo compound and a transition metal catalyst such as rhodium or copper.

  • Fluoromethylation: : Another approach involves the fluoromethylation of a cyclopropane carboxylic acid derivative. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to introduce the fluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. Optimizations may include the use of continuous flow reactors for cyclopropanation reactions and the development of more efficient fluoromethylation reagents to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The carboxylic acid group in rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can undergo oxidation reactions to form corresponding derivatives such as esters or amides.

  • Reduction: : Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reagents and conditions used.

  • Substitution: : The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Esters, amides, or carboxylate salts.

    Reduction: Primary alcohols or aldehydes.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways involving cyclopropane-containing substrates. Its fluoromethyl group can act as a bioisostere, providing insights into the role of fluorine in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by mimicking the transition state of a substrate, thereby binding to the active site of the enzyme and preventing substrate turnover. The fluoromethyl group can interact with active site residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a hydroxymethyl group, offering different reactivity and biological properties.

    (1R,2S)-2-(Methyl)cyclopropane-1-carboxylic acid: Lacks the halogen substitution, providing a basis for comparison in terms of reactivity and stability.

Uniqueness

rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2351028-97-0

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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